molecular formula C13H18N2O B13099246 3-(4-Aminobenzyl)-1-methylpiperidin-4-one

3-(4-Aminobenzyl)-1-methylpiperidin-4-one

Cat. No.: B13099246
M. Wt: 218.29 g/mol
InChI Key: RUBXFMSRLAIOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminobenzyl)-1-methylpiperidin-4-one is a high-purity chemical compound offered for research and development purposes. This molecule features a piperidin-4-one scaffold, a privileged structure in medicinal chemistry, substituted with a methyl group at the 1-position and a 4-aminobenzyl group at the 3-position . The presence of the 4-aminobenzyl moiety, a common building block in chemical synthesis, suggests potential for this compound to be used in the development of novel active molecules, similar to other amine-containing intermediates . The ketone and amine functional groups on this molecule make it a versatile synthetic intermediate. It is suitable for further chemical modifications, including reductive amination, amide bond formation, and nucleophilic addition reactions, facilitating its use in the construction of compound libraries for screening . As a piperidine derivative, it is of significant interest in pharmaceutical research for the synthesis of potential therapeutic agents. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses. Researchers can request detailed specifications, including Certificate of Analysis (CoA) data upon inquiry. Please note that products under patent may be offered for R&D use in accordance with applicable laws, and the final responsibility for patent compliance lies with the buyer .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-[(4-aminophenyl)methyl]-1-methylpiperidin-4-one

InChI

InChI=1S/C13H18N2O/c1-15-7-6-13(16)11(9-15)8-10-2-4-12(14)5-3-10/h2-5,11H,6-9,14H2,1H3

InChI Key

RUBXFMSRLAIOOE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)C(C1)CC2=CC=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-(4-Aminobenzyl)-1-methylpiperidin-4-one and Related Scaffolds

The synthesis of this compound is not commonly detailed as a direct, single-step process in widely available literature. Instead, its preparation is typically approached through multi-step sequences that build upon the core piperidin-4-one structure. A logical and widely practiced approach involves the introduction of a substituted benzyl (B1604629) group at the 3-position of a pre-formed N-methylpiperidin-4-one ring.

The successful synthesis of the target compound relies on the availability of key starting materials. These precursors provide the foundational carbon and nitrogen framework of the final molecule.

N -methylpiperidin-4-one: This is a crucial and readily available starting material. It serves as the core heterocyclic scaffold. Syntheses of N-methyl-4-piperidone itself are well-established, often involving methods like the double Michael addition of methylamine to ethyl acrylate, followed by a Dieckmann cyclization and subsequent decarboxylation chemicalbook.com. Another route involves the ring closure of 1,5-dichloro-3-pentanone with methylamine masterorganicchemistry.com.

4-Aminobenzyl Halide Equivalents: The direct use of 4-aminobenzyl halides in alkylation reactions can be complicated by the reactivity of the amino group, which can compete as a nucleophile. Therefore, a common strategy is to use a protected form or a precursor to the aminobenzyl group. A frequently employed equivalent is a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide or chloride). The nitro group is strongly electron-withdrawing, which facilitates the nucleophilic substitution reaction, and it can be reliably reduced to the desired amino group in a later synthetic step researchgate.netnih.gov.

Table 1: Key Precursors for Synthesis
PrecursorRole in Synthesis
N-methylpiperidin-4-oneProvides the core piperidine (B6355638) ring structure.
4-Nitrobenzyl bromideActs as an electrophile to introduce the benzyl group at the 3-position. The nitro group serves as a precursor to the final amine functionality.

The assembly of this compound typically involves a sequence of well-understood chemical transformations.

Alkylation: This is a key C-C bond-forming step. The synthesis often begins with the alkylation of N-methylpiperidin-4-one. This reaction involves the generation of an enolate from the piperidinone using a suitable base, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of a 4-nitrobenzyl halide. This nucleophilic substitution reaction introduces the 4-nitrobenzyl group at the C-3 position of the piperidine ring, adjacent to the carbonyl group chemicalbook.comcommonorganicchemistry.com. The resulting intermediate is 3-(4-nitrobenzyl)-1-methylpiperidin-4-one.

Reduction: Following successful alkylation, the final step is the reduction of the nitro group on the benzene ring to an amino group. This transformation is a standard procedure in organic synthesis and can be achieved through various methods.

Catalytic Hydrogenation: This is a common and clean method. The reaction is typically carried out using a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel under an atmosphere of hydrogen gas researchgate.netwikipedia.org. This method is often preferred due to the high yields and the simple work-up procedure, which usually involves filtering off the catalyst nih.gov.

Chemical Reduction: Alternatively, the nitro group can be reduced using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) researchgate.net. Tin(II) chloride (SnCl₂) also serves as a mild reducing agent for this purpose. These methods are valuable when catalytic hydrogenation might affect other functional groups in the molecule researchgate.netnih.gov.

Reductive Amination: While less direct for this specific target, reductive amination is a powerful tool for constructing substituted piperidine rings in general. This process involves the reaction of an amine with a dicarbonyl compound, leading to the formation of the piperidine skeleton through a double reductive amination researchgate.netchemrevlett.com. For the synthesis of related scaffolds, an appropriately substituted aldehyde or ketone could react with an amine to form an imine, which is then reduced in situ google.comgoogleapis.com.

The C-3 position of this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a significant aspect of its synthesis. While specific stereoselective syntheses for this exact compound are not widely documented, general strategies for achieving stereoselectivity in the synthesis of 3-substituted piperidine derivatives are applicable.

Approaches to induce stereoselectivity include:

The use of chiral auxiliaries attached to the piperidine nitrogen.

Employing chiral catalysts in the alkylation or reduction steps.

Stereodivergent reduction of the ketone at C-4, which can influence the stereochemical outcome of subsequent reactions or be used to separate diastereomers researchgate.netresearchgate.net. For instance, reducing the ketone can create a second stereocenter, leading to diastereomers that may be separable, allowing for the isolation of a single stereoisomer before further transformations.

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters for the typical synthetic route include:

Alkylation Step:

Base: The choice of base for generating the enolate of N-methylpiperidin-4-one is crucial. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are often used to ensure complete and regioselective enolate formation chemicalbook.com.

Solvent: Aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are commonly employed to maintain the stability of the enolate and the base chemicalbook.com.

Temperature: Reactions are often initiated at low temperatures (e.g., -78 °C) to control the reaction rate and prevent side reactions, before being allowed to warm to room temperature chemicalbook.com.

Reduction Step:

Catalyst and Pressure: In catalytic hydrogenation, the choice of catalyst (e.g., Pd/C, PtO₂) and hydrogen pressure can influence the reaction rate and selectivity. Higher pressures can accelerate the reaction but may sometimes lead to over-reduction of other functional groups nih.govkcl.ac.uk.

Solvent: Protic solvents like ethanol or methanol are typically used for catalytic hydrogenation.

pH: For chemical reductions using metals, controlling the pH with an appropriate acid is essential for the reaction to proceed efficiently researchgate.net.

Table 2: Optimization Parameters for Synthesis
Synthetic StepParameterCommon ConditionsRationale
Alkylation BaseLDA, NaHTo ensure efficient and regioselective enolate formation.
SolventTHF, Diethyl EtherAprotic solvents to stabilize the reactive intermediates.
Temperature-78 °C to room temp.To control reactivity and minimize side products.
Reduction MethodCatalytic HydrogenationClean reaction with high yields; easy workup.
CatalystPd/C, PtO₂, Raney NiEfficient for nitro group reduction.
MethodMetal/AcidFe/HCl, Sn/HCl

Chemical Reactivity and Derivatization of the this compound Core

The chemical reactivity of this compound is primarily dictated by the functional groups present: the piperidin-4-one moiety, the tertiary amine in the ring, and the primary aromatic amine. The ketone group is particularly versatile for further derivatization.

The carbonyl group at the C-4 position is a hub for various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Reduction: The ketone can be reduced to a secondary alcohol, yielding 3-(4-aminobenzyl)-1-methylpiperidin-4-ol. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereochemical outcome (cis vs. trans diastereomers with respect to the C-3 substituent) researchgate.netresearchgate.net. For example, bulky reducing agents like L-Selectride often lead to the formation of the cis isomer with high diastereoselectivity researchgate.net.

Oxidation: While the existing ketone cannot be further oxidized, adjacent positions can be. For instance, oxidation of N-alkyl 4-piperidones can lead to the formation of 2,3-dihydro-4-pyridones, which are vinylogous amides. Reagents like mercuric acetate have been used for such transformations.

Condensation: The α-carbons adjacent to the ketone (C-3 and C-5) are acidic and can participate in condensation reactions. A notable example is the Claisen-Schmidt condensation, where the piperidinone reacts with aromatic aldehydes in the presence of a base (like sodium hydroxide) to form α,β-unsaturated ketones, known as bis(arylidene)piperidin-4-ones chemrevlett.com. In the case of the title compound, condensation could potentially occur at the C-5 position.

Transformations of the 4-Aminobenzyl Substituent (e.g., Electrophilic Substitution)

The 4-aminobenzyl group attached to the piperidin-4-one core is a versatile handle for further molecular elaboration. The primary amino group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions (positions 3 and 5 of the benzene ring).

Common electrophilic substitution reactions applicable to the 4-aminobenzyl moiety include:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using appropriate halogenating agents. These halogenated derivatives can serve as precursors for further cross-coupling reactions.

Nitration: Under controlled conditions, the aromatic ring can be nitrated. The resulting nitro group can then be reduced to an amino group or used in other transformations.

Sulfonation: Reaction with sulfuric acid or other sulfonating agents can introduce a sulfonic acid group, altering the solubility and electronic properties of the molecule.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, further functionalizing the aromatic ring.

The reactivity of the amino group itself also allows for a range of transformations. It can be acylated to form amides, alkylated, or converted into a diazonium salt. This diazonium intermediate is highly versatile and can be substituted with a wide variety of functional groups, including halides, hydroxyl, and cyano groups, in what is known as the Sandmeyer reaction. These transformations significantly expand the chemical space accessible from the parent compound.

Functional Group Interconversions and Modifications

The structure of this compound contains two key functional groups amenable to interconversion: the ketone at the 4-position of the piperidine ring and the primary amine on the benzyl substituent. fiveable.mescribd.com

Modifications of the Ketone Group:

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.me This transformation introduces a new stereocenter, potentially leading to diastereomeric products.

Reductive Amination: The ketone can react with ammonia or primary/secondary amines to form an imine, which can then be reduced in situ to yield a 4-amino-piperidine derivative. This is a powerful method for introducing additional nitrogen-containing functional groups. nih.gov

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond (an exocyclic methylene group), providing a scaffold for further additions and modifications.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with active methylene compounds, leading to the formation of a new carbon-carbon bond at the 3-position and a double bond.

Modifications of the Amino Group:

Acylation: The primary amine can be readily acylated with acyl chlorides or anhydrides to form stable amides. This is often used as a protecting group strategy or to introduce specific functionalities. google.com

Alkylation: The amino group can be alkylated to form secondary or tertiary amines, modulating the basicity and steric properties of this part of the molecule.

Diazotization: As mentioned previously, conversion to a diazonium salt opens up a wide range of subsequent substitution reactions. vanderbilt.edu

Table 1: Potential Functional Group Interconversions for this compound
Functional GroupTransformationReagentsProduct Type
Ketone (C=O)ReductionNaBH₄, LiAlH₄Secondary Alcohol
Ketone (C=O)Reductive AminationR-NH₂, NaBH₃CN4-Aminopiperidine
Amino (-NH₂)AcylationAcyl Chloride, AnhydrideAmide
Amino (-NH₂)Diazotization/SubstitutionNaNO₂, HCl; CuXAryl Halide, etc.

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. These principles are highly applicable to the synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. rasayanjournal.co.in By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products. tandfonline.comnih.gov This method has been successfully applied to the synthesis of various piperidine derivatives. mdpi.com For the synthesis of this compound, microwave heating could be employed in key steps such as the initial formation of the piperidine ring or in subsequent functional group transformations, offering a significant improvement over conventional heating methods. researchgate.net

Catalyst Development for Specific Transformations (e.g., Palladium-catalyzed couplings)

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings could be instrumental in both the synthesis and derivatization of this compound.

For instance, a Suzuki coupling strategy could be envisioned where a suitably protected 3-boro-1-methylpiperidin-4-one is coupled with a 4-aminobenzyl halide. organic-chemistry.org Alternatively, the amino group on a pre-formed 3-(4-halobenzyl)-1-methylpiperidin-4-one could be installed via a Buchwald-Hartwig amination. The development of specific palladium catalysts with tailored ligands is crucial for achieving high efficiency and selectivity in these transformations, especially with complex substrates. researchgate.netnih.gov Recent research has focused on developing catalysts that are effective at low loadings and operate under mild conditions. researchgate.net

Table 2: Application of Palladium-Catalyzed Reactions
Coupling ReactionPotential Application in Synthesis/DerivatizationReactant 1 (Piperidine-based)Reactant 2 (Aryl-based)
Suzuki CouplingFormation of the C-C bond between piperidine and benzyl rings3-Boryl-1-methylpiperidin-4-one4-Aminobenzyl halide
Buchwald-Hartwig AminationInstallation of the amino group on the benzyl ring3-(4-Halobenzyl)-1-methylpiperidin-4-oneAmmonia or an ammonia equivalent
Heck CouplingFurther functionalization of the aromatic ring3-(4-Halobenzyl)-1-methylpiperidin-4-oneAlkene

Green Chemistry Principles in Compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes. rasayanjournal.co.in

Use of Safer Solvents and Auxiliaries: Whenever possible, hazardous and volatile organic solvents should be replaced with greener alternatives such as water, ethanol, or ionic liquids. Solvent-free reactions, facilitated by techniques like microwave irradiation, are also highly desirable. rasayanjournal.co.in

Catalysis: The use of catalytic reagents (as in palladium-catalyzed couplings) is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. rasayanjournal.co.in

Reduce Derivatives: Synthetic routes should be designed to minimize the use of protecting groups, which require additional steps for introduction and removal, thereby generating waste. skpharmteco.com Developing selective catalysts and reaction conditions can help avoid the need for such derivatization.

By integrating these advanced and sustainable approaches, the synthesis of this compound and its derivatives can be achieved more efficiently and with a reduced environmental footprint, aligning with the goals of modern chemical research.

Structure Activity Relationships Sar and Structure Property Relationships Spr in Derivatives

Systematic Modification of the Piperidin-4-one Ring

The piperidin-4-one core is a prevalent scaffold in medicinal chemistry, offering multiple points for modification to tune a compound's properties. semanticscholar.org Its conformation and the nature of its substituents are crucial in defining its interactions with biological targets.

The substituent on the piperidine (B6355638) nitrogen (N-1 position) significantly impacts the molecule's biological activity and binding capabilities. In related N-substituted piperidine scaffolds, the nature of this group is a key determinant of potency. For instance, in a series of N-benzyl 4,4-disubstituted piperidine inhibitors, the N-1-benzyl group was found to be essential for activity. ub.edu

Research has demonstrated that replacing the benzyl (B1604629) group with smaller alkyl groups like methyl or larger, more flexible groups like cyclohexyl leads to a significant reduction in antiviral activity. ub.edu Complete removal of the N-1 benzyl substituent results in a total loss of activity. ub.edu This suggests that the N-benzyl moiety is involved in critical interactions, potentially through π-stacking with aromatic residues in a binding pocket. ub.edu The protonated piperidine nitrogen can also form salt bridges, anchoring the ligand to its target. ub.edu

Table 1: Impact of N-1 Position Substitution on the Activity of a Piperidine Scaffold. Data derived from studies on related N-benzyl piperidine inhibitors. ub.edu
N-1 SubstituentObserved Effect on ActivityPotential Rationale
BenzylEssential for high potencyParticipates in π-stacking and hydrophobic interactions
MethylSignificantly reduced activityLacks the necessary bulk and aromaticity for key interactions
CyclohexylSignificantly reduced activityProvides bulk but lacks the electronic properties of the benzyl group
None (H)Complete loss of activityLoss of essential binding interactions mediated by the substituent

Substituents at the 3-position of the piperidin-4-one ring directly influence the ring's conformation, which is critical for the correct spatial orientation of other functional groups. The piperidine ring typically adopts a chair conformation to minimize steric strain. chemrevlett.comnih.gov However, the presence of bulky substituents can lead to distorted chair or boat conformations. chemrevlett.com

For example, studies on various 3-substituted piperidin-4-ones show that the orientation of the substituent (axial vs. equatorial) and its interaction with other groups dictate the preferred conformation. chemrevlett.com In some 3-chloro-3-methyl-r-2,c-6-diphenylpiperidine-4-ones, the piperidine ring maintains a chair conformation with most substituents, except for the chlorine atom, in an equatorial orientation to reduce steric hindrance. chemrevlett.com The introduction of substituents at this position can also create stereogenic centers, adding to the structural complexity and potential for stereoselective interactions. hse.ru Additional substitutions on the piperidine ring have been shown to be beneficial for increasing biological activity in related drug analogues. semanticscholar.orgresearchgate.net

Table 2: Influence of 3-Position Substituents on Piperidin-4-one Ring Conformation.
Substituent at C-3Observed Ring ConformationReference
Chloro, MethylSlightly distorted chair conformation chemrevlett.com
IsopropylAlternate chair or boat form chemrevlett.com
AlkylChair conformation researchgate.net

The 4-keto group is a key functional handle for chemical derivatization and plays a significant role in defining the conformational preferences of the piperidine ring. This carbonyl group allows for a wide range of chemical transformations, enabling the synthesis of diverse derivatives. biomedpharmajournal.org

One common derivatization is the reaction with thiosemicarbazide to form thiosemicarbazone derivatives, which has been shown to enhance antimicrobial activity in certain scaffolds. biomedpharmajournal.org The ketone can also be reduced to a hydroxyl group, as seen in the synthesis of piperidin-4-ol derivatives using Grignard reagents. researchgate.net These reactions demonstrate the utility of the 4-keto group as a synthetic intermediate.

Elucidating the Influence of the 4-Aminobenzyl Moiety

Modifying the 4-aminobenzyl ring with various substituents can systematically alter the molecule's properties. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can impact the reactivity of the aromatic ring and the basicity of the amino group. nih.gov

These principles can be applied to the 4-aminobenzyl group:

Electronic Effects : Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) can decrease the electron density of the aromatic ring and lower the pKa of the amino group. Electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect. These changes can affect hydrogen bonding capabilities and interactions with biological targets.

Steric Effects : The size and shape of substituents (e.g., tert-butyl vs. methyl) can influence how the moiety fits into a binding site, potentially enhancing selectivity or introducing steric hindrance that reduces activity.

Table 3: Predicted Influence of Aromatic Ring Substituents on Molecular Parameters.
Substituent Type (Example)Electronic EffectSteric BulkLipophilicity (logP) Impact
Electron-Withdrawing (-NO₂)Decreases ring electron densityModerateSlight increase
Electron-Donating (-OCH₃)Increases ring electron densityModerateSlight increase
Halogen (-Cl)Inductively withdrawing, weakly deactivatingSmallSignificant increase
Bulky Alkyl (-C(CH₃)₃)Weakly donatingLargeLarge increase

The methylene (-CH₂-) group that connects the 4-aminophenyl ring to the 3-position of the piperidone core acts as a flexible linker. Its length, rigidity, and chemical nature are crucial for positioning the two main structural components in the optimal orientation for biological activity. Modifying this linker can have profound effects on the molecule's properties.

While direct studies on linker modification for 3-(4-aminobenzyl)-1-methylpiperidin-4-one are not prevalent, principles from medicinal chemistry suggest several potential avenues for exploration:

Linker Length : Increasing the linker length (e.g., to an ethyl or propyl chain) would increase the distance between the aromatic ring and the piperidone core. This could either improve or disrupt key binding interactions, depending on the target's topology.

Linker Rigidity : Introducing rigidity, for example, by incorporating a double bond or a small ring system, would restrict the conformational freedom of the molecule. This can lead to an increase in binding affinity by reducing the entropic penalty upon binding, but only if the locked conformation is the bioactive one.

Linker Composition : Replacing the methylene carbon with a heteroatom, such as oxygen or nitrogen, would introduce a polar group, potentially altering solubility and creating new hydrogen bonding opportunities. For example, replacing a piperidine with a piperazine ring in related structures is a common strategy to assess the influence of an additional amino group. unisi.it

These modifications highlight the importance of the linker in defining the spatial and electronic relationship between the two key pharmacophoric elements of the molecule.

Conformational Analysis and Molecular Flexibility Studies

The conformational landscape of this compound and its derivatives is a critical determinant of their chemical and biological properties. The flexibility of the piperidin-4-one ring allows it to adopt various conformations, with the relative stability of these conformers being influenced by the nature and position of its substituents. Understanding these preferred conformations is essential for elucidating structure-activity relationships (SAR) and structure-property relationships (SPR).

Preferred Conformations of the Piperidin-4-one Ring (e.g., Chair, Sofa)

The piperidin-4-one ring, a six-membered heterocycle, predominantly adopts a chair conformation to minimize torsional and steric strain. nih.govnih.govchemrevlett.com This is the most stable conformation for many piperidin-4-one derivatives, with substituents preferentially occupying equatorial positions to reduce steric hindrance. chemrevlett.comias.ac.in For instance, in t-3-benzyl-r-2,c-6-diphenylpiperidin-4-one, the piperidine ring exists in a chair conformation where the benzyl and phenyl groups are in equatorial orientations. chemrevlett.com Similarly, the crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one also reveals a chair conformation for the piperidine ring. nih.gov

However, the introduction of certain structural features can lead to deviations from the ideal chair conformation. The hybridization state of the carbon atom alpha to the piperidinic nitrogen can influence the ring's shape. nih.gov A Csp3 hybridized alpha-carbon favors the chair conformer, while a Csp2 hybridization can distort the ring towards a half-chair conformation . nih.gov An example of a half-chair conformation is observed in 3-[(E)-4-Methoxy-benzyl-idene]-1-methyl-piperidin-4-one. nih.gov

Other, less common, conformations such as the boat and twist-boat conformations have also been observed in some piperidin-4-one derivatives. chemrevlett.comias.ac.in These higher-energy conformations are typically adopted to alleviate severe steric strain that would be present in a chair conformation. For example, some N-nitroso derivatives of t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones exist as an equilibrium mixture of boat forms. ias.ac.in Additionally, a distorted boat conformation has been reported for other substituted piperidin-4-one compounds. chemrevlett.com The presence of bulky substituents can lead to a twist-boat conformation as seen in 1-acryloyl-3-methyl-2,6-di-p-tolylpiperidine-4-one. chemrevlett.com

The conformational preference of the piperidin-4-one ring is a delicate balance of steric and electronic effects. The following table summarizes the observed conformations in various piperidin-4-one derivatives.

Compound/Derivative ClassObserved Conformation(s)Key Influencing Factors
General Piperidin-4-onesChairMinimization of torsional and steric strain
N-substituted 4-piperidinonesChairCsp3 hybridization at Cα to nitrogen
Derivatives with C=C bond α to carbonylHalf-chairCsp2 hybridization at Cα to carbonyl
N-nitroso-t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-onesBoat (equilibrium mixture)Presence of N-nitroso group
Sterically hindered derivativesTwist-boatBulky substituents causing steric strain

Impact of Conformation on Molecular Recognition and Crystal Packing

The conformation of the piperidin-4-one ring has a profound impact on its ability to interact with biological targets (molecular recognition) and how the molecules arrange themselves in the solid state (crystal packing).

Molecular Recognition:

The three-dimensional shape of a molecule is crucial for its interaction with biological macromolecules such as enzymes and receptors. The specific conformation adopted by the piperidin-4-one ring and the spatial orientation of its substituents determine the complementarity of the molecule to a binding site. For a molecule to be biologically active, it often needs to adopt a specific, "bioactive" conformation. Conformational changes, as described by the "induced-fit" model, can occur upon binding to a target. nih.govplos.org

The flexibility of the piperidin-4-one scaffold allows it to present its functional groups in different spatial arrangements. For instance, the equatorial positioning of a substituent in a chair conformation will result in a different pharmacophore presentation compared to an axial orientation. Therefore, understanding the conformational preferences is a key aspect of drug design, aiming to create molecules that can readily adopt the bioactive conformation required for optimal interaction with their target. The ability of iminosugars with a piperidine core to mimic the transition state of carbohydrate hydrolysis is a clear example of how a specific ring conformation is essential for biological activity. nih.gov

Crystal Packing:

Intermolecular interactions, such as hydrogen bonds and van der Waals forces, are the primary drivers of crystal packing. The conformation of the piperidin-4-one ring and the orientation of its substituents influence the accessibility of potential hydrogen bond donors and acceptors. For example, in the crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, weak C—H⋯O hydrogen bonds link the molecules into supramolecular chains. nih.gov Similarly, C-H···π and π-π stacking interactions can stabilize the crystal structure, as seen in 2,3,6-triphenylpiperidin-4-one. nih.gov The specific conformation determines the proximity and orientation of aromatic rings, which is crucial for effective π-π stacking. The crystal packing in derivatives of 3-[(E)-4-Methoxy-benzyl-idene]-1-methyl-piperidin-4-one is stabilized by intermolecular C-H⋯O interactions. nih.gov

The following table outlines the relationship between conformation and intermolecular interactions in the crystal packing of some piperidin-4-one derivatives.

CompoundRing ConformationDominant Intermolecular Interactions in Crystal Packing
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-oneChairC—H⋯O hydrogen bonds
2,3,6-triphenylpiperidin-4-oneChairC—H⋯π contacts and π–π stacking interactions
3-[(E)-4-Methoxy-benzyl-idene]-1-methyl-piperidin-4-oneHalf-chairC-H⋯O interactions

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are employed to understand the distribution of electrons within a molecule, which is fundamental to its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov This approach allows for the calculation of a molecule's optimized geometry, where the atoms are in their most stable arrangement, and various electronic properties. researchgate.net For this compound, DFT calculations, potentially using a functional like B3LYP with a basis set such as 6-311++G(d,p), would determine key structural parameters like bond lengths, bond angles, and dihedral angles. nih.govnih.gov These calculations provide a foundational understanding of the molecule's three-dimensional shape and the energetic stability of its ground state.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, indicating regions of nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost empty orbital that can accept electrons, highlighting regions of electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the likely sites for nucleophilic and electrophilic attack. The aminobenzyl group would be expected to heavily influence the HOMO, while the piperidin-4-one ring's carbonyl group would likely contribute significantly to the LUMO.

Table 1: Illustrative Frontier Molecular Orbital Properties This table presents theoretical data that would be generated from a typical DFT calculation for illustrative purposes.

Parameter Value (eV) Description
EHOMO -5.8 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.2 Energy of the Lowest Unoccupied Molecular Orbital

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.net It is used to identify the electron-rich and electron-poor regions, which are crucial for predicting how a molecule will interact with other chemical species. researchgate.netchemrxiv.org An MEP map uses a color scale, typically with red indicating electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen of the amino group, highlighting these as primary sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group and adjacent to the carbonyl carbon, indicating electrophilic character.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum methods describe the static electronic structure, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into their dynamic behavior and conformational flexibility. nih.govfrontiersin.org

Molecular dynamics simulations model the motion of atoms by solving Newton's equations of motion. frontiersin.org For an isolated molecule of this compound (in a theoretical vacuum), an MD simulation would reveal its intrinsic flexibility. researchgate.net This analysis would show how the molecule vibrates, rotates, and changes its shape. Key aspects to study would include the rotation around the single bond connecting the benzyl group to the piperidine ring and the conformational changes of the piperidine ring itself, which typically exists in chair, boat, or twist-boat conformations. nih.gov These simulations help to understand the accessible shapes (conformations) the molecule can adopt and the energy barriers between them.

The conformation and stability of a molecule can be significantly influenced by its environment, particularly the solvent. scribd.com MD simulations can explicitly include solvent molecules (like water) to model these effects. nih.gov The presence of a solvent can stabilize certain conformations over others through interactions like hydrogen bonding.

For this compound, simulations in a polar solvent like water would likely show the solvent molecules forming hydrogen bonds with the amino group and the carbonyl oxygen. These interactions could stabilize specific conformations of the piperidine ring and influence the orientation of the aminobenzyl substituent. By comparing simulations in different solvents (e.g., polar vs. non-polar), one can predict how the molecule's conformational preferences change with its environment.

Table 2: Illustrative Conformational Preferences in Different Theoretical Solvents This table illustrates how MD simulations could theoretically predict the population of different conformers in various solvent environments.

Conformation (Piperidine Ring) Population in Vacuum (%) Population in Water (%) Population in Chloroform (%)
Chair (Axial Benzyl) 60 45 55
Chair (Equatorial Benzyl) 35 50 40

Analytical and Spectroscopic Characterization in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 3-(4-Aminobenzyl)-1-methylpiperidin-4-one. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy collectively provide a detailed picture of the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation, while 2D NMR techniques like COSY and HSQC would be used to establish connectivity between protons and carbons.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the piperidine (B6355638) ring, the N-methyl group, the benzylic methylene group, and the aromatic protons of the aminobenzyl moiety. The chemical shifts (δ) of the piperidine ring protons are influenced by their axial or equatorial positions within the ring's conformation. The protons on the carbon adjacent to the nitrogen (C2 and C6) are typically found at a different chemical shift than those adjacent to the carbonyl group (C5) and the substituted carbon (C3). The N-methyl group would appear as a singlet, while the benzylic protons would likely present as a doublet or a more complex multiplet depending on the coupling with the proton at C3. The aromatic protons of the 4-aminobenzyl group would typically appear as two distinct doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene ring.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C4) of the piperidin-4-one ring is expected to have the most downfield chemical shift. The carbons of the aromatic ring, the benzylic methylene carbon, the carbons of the piperidine ring, and the N-methyl carbon would each give rise to distinct signals. The chemical shifts of the piperidine ring carbons (C2, C3, C5, C6) are diagnostic of the ring's conformation.

While specific experimental data for this compound is not publicly available, the following table provides predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds like 1-methyl-4-piperidone and various N-benzylpiperidine derivatives. chemicalbook.comresearchgate.netrsc.orgmdpi.com

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃~2.3~45
Piperidine H2/H6~2.5-2.8~55
Piperidine H3~2.6-2.9~48
Piperidine H5~2.4-2.7~41
Benzyl (B1604629) CH₂~2.9-3.2~35
Aromatic CH (ortho to NH₂)~6.6~115
Aromatic CH (meta to NH₂)~7.0~130
Aromatic C (ipso to CH₂)-~128
Aromatic C (ipso to NH₂)-~145
Piperidine C=O (C4)-~208
Amino NH₂~3.7-

Note: These are predicted values and may vary in an actual experimental spectrum.

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) or electron ionization (EI) would be used to generate the molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The mass-to-charge ratio (m/z) of this ion would confirm the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. This is achieved by distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for piperidine derivatives include cleavage of the bonds adjacent to the nitrogen atom (α-cleavage), leading to the loss of substituents on the nitrogen or the ring. For this compound, characteristic fragments would be expected from the loss of the methyl group, the aminobenzyl group, or cleavage of the piperidine ring itself. The fragmentation of the benzylpiperidine moiety often involves the formation of a stable tropylium ion (m/z 91). nih.govchemguide.co.ukscielo.brresearchgate.netmiamioh.edu

Ion Proposed Structure Expected m/z
[M+H]⁺C₁₃H₁₉N₂O⁺219.1497
[M-CH₃]⁺C₁₂H₁₅N₂O⁺203.1184
[C₇H₈N]⁺Aminobenzyl cation106.0657
[C₇H₇]⁺Tropylium ion91.0548

Note: The m/z values are for the protonated molecule and its fragments and are calculated based on the exact masses of the most abundant isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching of the piperidin-4-one ring, typically in the region of 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 2800-3100 cm⁻¹. The C-N stretching vibrations and aromatic C=C stretching vibrations would also be present in the fingerprint region of the spectrum. researchgate.netnist.govmu-varna.bgpnrjournal.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to the π → π* transitions of the aminobenzyl group and the n → π* transition of the carbonyl group. The presence of the amino group on the benzene ring would cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. researchgate.netmu-varna.bg

Functional Group Expected IR Absorption (cm⁻¹) Expected UV-Vis Absorption (λmax, nm)
N-H (amine)3300-3500 (two bands)-
C-H (aromatic)3000-3100~240 and ~290 (π → π)
C-H (aliphatic)2850-2960-
C=O (ketone)1700-1725~280 (n → π)
C=C (aromatic)1450-1600-
C-N1250-1350-

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

To perform a single crystal X-ray diffraction analysis, a suitable single crystal of this compound would need to be grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. This analysis would provide unambiguous confirmation of the compound's structure, including the relative stereochemistry if chiral centers were present. nih.goviucr.orgmdpi.com

Conformational Insights from Crystal Structures

The crystal structure would reveal the preferred conformation of the piperidin-4-one ring. Six-membered rings like piperidine can adopt several conformations, with the chair and boat forms being the most common. For substituted piperidin-4-ones, the chair conformation is often the most stable. The orientation of the substituents (the 3-(4-aminobenzyl) group and the 1-methyl group) as either axial or equatorial would be clearly defined. This information is crucial for understanding the molecule's shape and how it might interact with other molecules, which is of particular importance in fields such as medicinal chemistry. Studies on similar piperidine derivatives have shown that the conformation can be influenced by the nature and position of the substituents. chemrevlett.comchemrevlett.comnih.govnih.govacs.org The crystal packing would also be revealed, showing the intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, that stabilize the crystal lattice.

Chromatographic Techniques for Purity and Reaction Monitoring

The synthesis and purification of this compound rely on robust analytical techniques to ensure the purity of the final compound and to monitor the progress of chemical reactions. Chromatographic methods are central to these analytical workflows, providing reliable separation, identification, and quantification of the target compound and any related impurities or starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of non-volatile and thermally sensitive compounds like this compound. The technique is widely applied in research for the quantitative analysis of the final product and for the separation of closely related structural analogues.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of piperidine derivatives. nih.govresearchgate.net In this method, a non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. wiley-vch.degoogle.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the aromatic aminobenzyl group and the polar piperidone ring in this compound allows for effective retention and separation on a C18 column.

The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier, such as acetonitrile or methanol. google.comnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of compounds with varying polarities. wiley-vch.de Additives like trifluoroacetic acid (TFA) or phosphoric acid are often included in the mobile phase to improve peak shape and resolution, especially for basic compounds containing amine functionalities. nih.govwiley-vch.de Detection is typically performed using a UV-Vis detector, with monitoring at wavelengths around 214 and 254 nm, where the aromatic ring of the compound exhibits strong absorbance. wiley-vch.de

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This allows for the calculation of the percentage purity of the compound.

Table 1: Typical HPLC Parameters for the Analysis of Piperidine Derivatives
ParameterCondition
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govwiley-vch.de
Mobile PhaseA: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA wiley-vch.denih.gov
GradientLinear gradient from 5% to 95% B over a set time (e.g., 20 minutes) wiley-vch.de
Flow Rate1.0 mL/min nih.govnih.gov
Column Temperature30°C google.com
Detection Wavelength254 nm wiley-vch.degoogle.com
Injection Volume20 µL google.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unodc.org It is particularly useful for the identification and quantification of volatile and thermally stable compounds. While direct analysis of this compound by GC-MS may be challenging due to its relatively high molecular weight and polarity, it can be a valuable tool for identifying volatile impurities or byproducts from the synthesis.

For a successful GC-MS analysis, the compound must be sufficiently volatile and thermally stable to be vaporized in the GC inlet without decomposition. If the target compound itself is not amenable to direct GC analysis, derivatization techniques can be employed. For instance, the primary amine group of the aminobenzyl moiety could be acylated to increase its volatility.

In GC-MS, the separated components eluting from the GC column are introduced into the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI). nih.gov The resulting ions are then separated based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that is highly specific to the compound's structure, allowing for its unambiguous identification. whitman.edu

Key fragmentation pathways for this compound would likely involve cleavage at the benzylic position, loss of the methyl group from the piperidine nitrogen, and fragmentation of the piperidone ring. The presence of a prominent molecular ion peak would aid in confirming the molecular weight of the compound. libretexts.org GC-MS is also highly effective for the separation and identification of constitutional isomers, which can be challenging to distinguish by other methods. nih.gov

Table 2: General GC-MS Parameters for the Analysis of Heterocyclic Compounds
ParameterCondition
ColumnCapillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane)
Carrier GasHelium
Inlet Temperature250 - 280°C
Oven ProgramTemperature ramp (e.g., 100°C held for 2 min, then ramped to 280°C at 10°C/min)
Ionization ModeElectron Ionization (EI) at 70 eV nih.gov
Mass AnalyzerQuadrupole or Ion Trap
Scan Range40 - 500 m/z

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of organic syntheses. nih.gov In the synthesis of this compound, TLC can be employed to track the consumption of starting materials, the formation of the desired product, and the appearance of any byproducts in real-time.

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the reaction mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The choice of eluent is critical for achieving good separation. For a compound like this compound, a mixture of a relatively non-polar solvent, such as dichloromethane or ethyl acetate, and a polar solvent, like methanol, is often effective. nih.gov The polarity of the eluent can be adjusted to optimize the separation. After development, the separated spots are visualized, typically under UV light (due to the UV-active aromatic ring) or by staining with a suitable reagent.

The retention factor (Rf value), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and the expected product, a chemist can qualitatively assess the progress of the reaction.

Table 3: Example of TLC for Monitoring a Synthetic Step
ComponentHypothetical Rf ValueObservation
Starting Material A0.70Spot diminishes over time
Starting Material B0.25Spot diminishes over time
Product: this compound0.50Spot appears and intensifies over time
Byproduct0.85Appearance of a minor spot indicates side reaction

Note: Rf values are illustrative and depend on the specific TLC conditions (stationary and mobile phases).

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies

The advancement of organic synthesis provides continuous opportunities to refine the production of complex molecules. For 3-(4-Aminobenzyl)-1-methylpiperidin-4-one and its analogs, future efforts could move beyond classical methods toward more efficient and sustainable synthetic routes.

Modern approaches such as multi-component reactions (MCRs) offer a promising avenue. researchgate.net An MCR strategy could potentially construct the core piperidone ring and install the benzyl (B1604629) substituent in a single, atom-economical step, significantly reducing reaction times and waste. researchgate.net Another area of exploration is the application of C-H functionalization, a technique that flips the conventional reactivity model by activating inert carbon-hydrogen bonds. eurekalert.org This could allow for direct modification of the benzyl or piperidine (B6355638) rings without the need for pre-functionalized starting materials, offering a more direct path to novel derivatives. eurekalert.org

Furthermore, radical-mediated cyclization methods present an alternative for constructing the piperidine ring system. mdpi.com These reactions can proceed under mild conditions and offer unique selectivity, potentially leading to the synthesis of stereochemically complex analogs. mdpi.com The development of catalytic asymmetric methods for these reactions would be particularly valuable for accessing enantiomerically pure versions of the scaffold.

Synthetic Strategy Potential Advantage Relevant Research Area
Multi-Component Reactions (MCRs)High efficiency, atom economy, reduced steps. researchgate.netOne-pot synthesis of heterocyclic systems. researchgate.net
C-H FunctionalizationDirect modification of inert bonds, reduced need for protecting groups. eurekalert.orgLate-stage diversification of complex molecules. eurekalert.org
Radical-Mediated CyclizationMild reaction conditions, unique stereochemical outcomes. mdpi.comSynthesis of nitrogen-containing heterocycles. mdpi.com
Asymmetric CatalysisAccess to single enantiomers for stereochemical studies.Chiral synthesis of piperidine derivatives. semanticscholar.org

Advanced SAR/SPR Investigations for Specific Molecular Interactions (non-clinical, non-therapeutic claims)

Understanding how a molecule interacts with its environment at a sub-molecular level is fundamental to chemical research. For the this compound scaffold, detailed Structure-Activity Relationship (SAR) and Surface Plasmon Resonance (SPR) studies can provide invaluable, non-clinical insights into its binding characteristics.

Advanced SAR studies, aided by chemoinformatics, can systematically map how modifications to the scaffold affect its interaction with specific proteins or other macromolecules. nih.gov By creating a library of analogs with varied substituents on the aromatic ring, the amino group, or the piperidone core, researchers can identify key structural features responsible for binding affinity and selectivity. nih.gov This involves analyzing parameters such as hydrogen bonding capacity, hydrophobic interactions, and electrostatic potential to build a comprehensive picture of the molecule's interaction landscape. nih.gov

SPR is a powerful, label-free technique for quantifying the kinetics and thermodynamics of binding events in real-time. Applying SPR would allow for precise measurement of association and dissociation rates between derivatives of the scaffold and a target surface, providing quantitative data on binding affinity. This information is critical for rationally designing molecules with tailored binding profiles for applications in areas such as chemical biology or diagnostics.

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing molecular design. nih.gov These computational tools can navigate vast chemical spaces to identify novel structures with desired physicochemical properties, accelerating the design-synthesis-test cycle. nih.govmdpi.com

Generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on large chemical databases to learn the underlying rules of molecular structure. mdpi.com These models can then generate thousands of virtual derivatives of this compound that are synthetically feasible. nih.gov Reinforcement learning can further refine this process by rewarding the generation of molecules that meet a specific, user-defined property profile. mdpi.com

Predictive ML models can then be employed to screen these virtual libraries for properties like solubility, stability, or binding potential to a hypothetical target, without making any therapeutic claims. mednexus.org This in silico screening process allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. nih.gov Platforms like Chemistry42 demonstrate the power of integrating multiple AI algorithms to accelerate the design of novel molecules. nih.gov

Exploration of New Chemical Space through Strategic Derivatization

The this compound scaffold possesses several sites amenable to chemical modification, making it an ideal candidate for exploring new chemical space. Strategic derivatization can be used to move beyond "flat," two-dimensional structures and generate a library of compounds with diverse three-dimensional shapes. nih.govwhiterose.ac.uk

Key derivatization points include:

The Primary Amino Group: This group can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents, altering the molecule's polarity and hydrogen-bonding capabilities. nsf.govnih.gov

The Aromatic Ring: Electrophilic aromatic substitution can install functional groups at the positions ortho to the amino group, changing the electronic properties and steric profile of the benzyl moiety.

The Piperidone Ring: The ketone can be transformed into other functional groups, or substitutions can be made at the alpha-carbon positions. Such "saturation" of the scaffold can significantly increase shape diversity with only a small increase in molecular weight. nih.gov

These modifications allow for a systematic exploration of the chemical space surrounding the parent scaffold. The goal is to create a diverse library of molecules with varied shapes, sizes, and electronic properties, which can then be used in various fields of chemical research. nih.govwhiterose.ac.uk

Application of the Scaffold in Emerging Fields of Chemical Research

The unique structural features of the this compound scaffold make it a versatile building block for applications beyond traditional medicinal chemistry. Its potential can be explored in several emerging areas of chemical science.

Development of Molecular Probes: The scaffold could be functionalized with fluorophores or other reporter tags. Such derivatives could serve as chemical probes to study biological systems or as sensors for specific analytes, leveraging the scaffold's inherent binding properties.

Catalysis: Piperidine-based structures are used as organocatalysts. The combination of a tertiary amine and a modifiable aromatic ring could be exploited to design novel catalysts for asymmetric synthesis or other chemical transformations.

Materials Science: The scaffold could be incorporated into larger polymeric structures. The rigid piperidone core could impart specific conformational properties to a polymer chain, while the amino group provides a handle for cross-linking or further functionalization, leading to the development of new functional materials. The piperidine motif has found utility in various drug development programs, highlighting its versatility as a key scaffold. nih.govwhiterose.ac.uk

By thinking creatively about its potential uses, researchers can leverage the this compound core structure to contribute to advancements across a wide spectrum of chemical disciplines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.